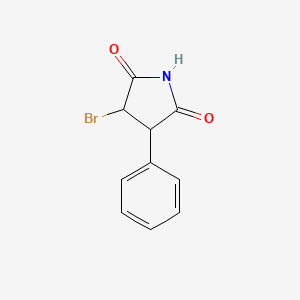

3-Bromo-4-phenylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

3-bromo-4-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H8BrNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13,14) |

InChI Key |

QOLORTABSNRPHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)NC2=O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Bromo 4 Phenylpyrrolidine 2,5 Dione and Its Structural Analogues

De Novo Cyclization Approaches to the Pyrrolidine-2,5-dione Core

The construction of the pyrrolidine-2,5-dione ring from acyclic precursors is the foundational step in the synthesis of the target molecule. Several robust methods have been established for this purpose.

One of the most traditional and widely used methods involves the condensation of succinic anhydride (B1165640) or its derivatives with a primary amine. nih.govcaltech.edu This reaction typically proceeds in two stages: an initial acylation of the amine by the anhydride to form an intermediate amic acid, followed by a cyclo-dehydration step to yield the target imide. nih.gov The cyclization can be promoted by heating or by using dehydrating agents like acetic anhydride or polyphosphate ester (PPE), the latter being a mild reagent that can be used in a one-pot procedure from the initial amine and anhydride. nih.govcaltech.edu

Another powerful strategy for forming substituted pyrrolidine-2,5-diones is the Michael addition of nucleophiles to maleimides. ugent.be For instance, the addition of ketones to N-substituted maleimides, catalyzed by a self-assembled three-component organocatalyst system, provides access to 3-substituted succinimide (B58015) derivatives. ugent.beresearchgate.net This approach is particularly valuable for introducing substituents at the C3 position of the heterocyclic core.

Furthermore, rearrangement reactions of other heterocyclic systems have been developed. A novel method reports the synthesis of 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones from the reaction of 3-substituted coumarins with nitromethane, offering an alternative pathway to a decorated succinimide core. researchgate.netnih.gov

Table 1: Summary of De Novo Cyclization Approaches

| Method | Precursors | Key Reagents/Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Condensation/Cyclodehydration | Succinic Anhydride + Amine | Heat, Acetic Anhydride, or Polyphosphate Ester (PPE) | N-Substituted Pyrrolidine-2,5-diones | nih.govcaltech.edu |

| Michael Addition | N-Substituted Maleimide (B117702) + Ketone | Organocatalyst (e.g., OtBu-l-threonine, DBU) | 3-Substituted Pyrrolidine-2,5-diones | ugent.beresearchgate.net |

| Rearrangement Reaction | 3-Substituted Coumarin + Nitromethane | Base (e.g., Et₃N), Room Temperature | 3,4-Disubstituted 1-Hydroxy-pyrrolidine-2,5-diones | researchgate.netnih.gov |

Regioselective Bromination at the C3 Position of Phenylpyrrolidine-2,5-diones

Once the 4-phenylpyrrolidine-2,5-dione scaffold is assembled, the next critical step is the regioselective introduction of a bromine atom at the C3 position. This transformation requires a reagent that can selectively functionalize the α-carbon of the imide carbonyl group.

The most common and well-established reagent for this purpose is N-Bromosuccinimide (NBS). wikipedia.org Standard conditions for using NBS for the bromination of such carbonyl derivatives involve a radical pathway. wikipedia.orgmissouri.edu The reaction is typically carried out in an anhydrous solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often accompanied by irradiation with light to facilitate radical formation. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds via the formation of a bromine radical (Br•) which abstracts a hydrogen atom from the C3 position to form a carbon-centered radical, which then reacts with another molecule of NBS or Br₂ (formed in situ) to yield the 3-bromo product. masterorganicchemistry.com

While NBS is effective, modern methods offer alternative reagents for enhanced selectivity and milder conditions. For example, tetrabutylammonium (B224687) tribromide (TBATB) has been reported as an efficient and mild reagent for the regioselective C3-bromination of related heterocyclic systems, suggesting its potential applicability in this context. masterorganicchemistry.com Such reagents can offer advantages in terms of handling and selectivity, avoiding some of the side reactions associated with radical processes. masterorganicchemistry.com

Table 2: Reagents for Regioselective C3 Bromination

| Reagent | Abbreviation | Typical Conditions | Mechanism | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide | NBS | Anhydrous CCl₄, Radical Initiator (AIBN), Light/Heat | Free Radical Substitution | wikipedia.orgmasterorganicchemistry.com |

| Tetrabutylammonium tribromide | TBATB | MeCN, 80 °C | Electrophilic Bromination | masterorganicchemistry.com |

Introduction and Functionalization of the C4 Phenyl Moiety

Introducing the phenyl group at the C4 position is a key challenge in the synthesis of the target molecule. The most synthetically viable strategies involve forming this carbon-carbon bond via conjugate addition to an unsaturated precursor, namely a maleimide derivative.

The rhodium-catalyzed asymmetric 1,4-addition of an organoboron reagent, such as phenylboronic acid, to a maleimide is a state-of-the-art method for creating a phenyl-substituted succinimide. wiley-vch.denih.gov This reaction forms a new carbon-carbon bond at one of the double bond carbons (which become C3 and C4 of the succinimide). The catalytic cycle involves a rhodium(I) complex that undergoes transmetalation with the phenylboronic acid to form a phenylrhodium species. nih.gov Subsequent insertion of the maleimide double bond into the rhodium-phenyl bond, followed by hydrolysis, yields the 3-phenylsuccinimide product and regenerates the active catalyst. nih.govacs.org By choosing a bromomaleimide as the starting material, this strategy could potentially lead directly to the desired 3-bromo-4-phenyl structure, although the regioselectivity of the addition would need to be controlled.

Alternatively, Grignard reagents like phenylmagnesium bromide (PhMgBr) are powerful carbon nucleophiles that can participate in Michael additions. youtube.commiracosta.edu However, their high reactivity often leads to a mixture of 1,4-addition (to the double bond) and 1,2-addition (to a carbonyl group), which can complicate the synthesis. stackexchange.com The use of organocuprates (Gilman reagents), derived from Grignard reagents, often favors the desired 1,4-conjugate addition.

Table 3: Methods for Introduction of a Phenyl Group at C3/C4

| Method | Reagents | Precursor | Key Features | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Conjugate Addition | Phenylboronic Acid, Rh(I) Catalyst (e.g., [Rh(OH)(binap)]₂) | Maleimide | High yield and enantioselectivity possible with chiral ligands. | wiley-vch.denih.govacs.org |

| Grignard Reaction (Michael Addition) | Phenylmagnesium Bromide (PhMgBr) | Maleimide | Strong nucleophile, but may lead to side reactions (1,2-addition). | youtube.comstackexchange.com |

| Organocuprate Addition | Lithium diphenylcuprate (Ph₂CuLi) | Maleimide | "Softer" nucleophile, generally selective for 1,4-addition. | stackexchange.com |

Stereoselective Synthesis of Enantiomers and Diastereomers of 3-Bromo-4-phenylpyrrolidine-2,5-dione

With two chiral centers at the C3 and C4 positions, 3-Bromo-4-phenylpyrrolidine-2,5-dione can exist as multiple stereoisomers. Controlling this stereochemistry is crucial for pharmacological applications and is a primary focus of modern synthetic chemistry.

A highly effective strategy for controlling the diastereoselectivity is the asymmetric transfer hydrogenation (ATH) of a suitably substituted maleimide precursor. wiley-vch.de Research has shown that using a tethered rhodium catalyst with HCO₂H/Et₃N as the hydrogen source can produce either the syn- or anti-3-hydroxy-4-substituted-succinimides with excellent enantioselectivity (ee) and diastereoselectivity (dr). wiley-vch.de The specific diastereomer obtained can be controlled simply by modulating the amount of the base (Et₃N) used in the reaction. wiley-vch.de The resulting hydroxyl group can then be subjected to further functionalization, such as conversion to the target bromide.

Furthermore, the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid, as described in the previous section, is inherently stereoselective when a chiral ligand is employed. wiley-vch.dethieme-connect.de Ligands such as BINAP, when complexed with rhodium, can direct the addition of the phenyl group to one face of the maleimide, leading to the formation of a specific enantiomer of the 3-phenylsuccinimide product with high enantiomeric excess. wiley-vch.denih.gov This method establishes the stereocenter at the C4 position during the C-C bond formation step. Subsequent bromination would then generate the diastereomers based on the directing effects of the existing phenyl group.

Table 4: Stereoselective Synthetic Approaches

| Method | Precursor | Catalyst/Ligand System | Key Outcome | Reference |

|---|---|---|---|---|

| Stereodivergent Asymmetric Transfer Hydrogenation (ATH) | 3-Hydroxy-4-substituted-maleimide | Tethered Rhodium Catalyst | Access to both syn- and anti-diastereomers by varying base concentration. High ee and dr. | wiley-vch.de |

| Asymmetric Conjugate Addition | Maleimide | Rh(I) / Chiral Ligand (e.g., BINAP) | Creates C4-phenyl stereocenter with high enantioselectivity. | wiley-vch.denih.govacs.org |

Exploration of Sustainable and Green Chemistry Approaches in the Synthesis of 3-Bromo-4-phenylpyrrolidine-2,5-dione

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for succinimide derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Visible light-promoted synthesis offers a powerful green alternative to traditional methods. nih.gov A radical cascade iodo-sulfonylation of aza-1,6-enynes has been developed under transition-metal and oxidant-free conditions, using polyethylene (B3416737) glycol (PEG-400) as an eco-friendly solvent. nih.gov This type of photoredox catalysis harnesses the energy of visible light to drive reactions under mild conditions, representing a significant advancement in sustainable synthesis.

Microwave-assisted organic synthesis (MAOS) has also been applied to the synthesis of N-phenylsuccinimide. masterorganicchemistry.com By heating a solvent-free mixture of aniline (B41778) and succinic anhydride in a domestic microwave oven, the reaction time can be reduced from several hours to just a few minutes, resulting in a highly energy-efficient and atom-economical process. masterorganicchemistry.com

For the bromination step, greener protocols have been devised that avoid the use of bulk halogenating agents. An efficient and sustainable protocol for oxidative halogenation uses sodium halides (NaX) as the halogen source in combination with Oxone as a powerful, yet environmentally safer, oxidant. Similarly, the use of lemon juice, a natural and biodegradable acid catalyst, has been demonstrated for the synthesis of related heterocyclic compounds, highlighting the potential for biocatalysts in these synthetic pathways.

Table 5: Green Chemistry Strategies

| Strategy | Methodology | Green Advantage | Reference |

|---|---|---|---|

| Photocatalysis | Visible light-promoted radical cyclization | Metal-free, oxidant-free, mild conditions, use of eco-friendly solvents (PEG). | nih.gov |

| Microwave-Assisted Synthesis | Microwave heating of neat reactants | Drastically reduced reaction time, solvent-free, energy efficient. | masterorganicchemistry.com |

| Sustainable Halogenation | Oxidative halogenation using NaBr/Oxone | Avoids use of Br₂, environmentally benign oxidant. | |

| Natural Catalysts | Use of lemon juice as a biodegradable catalyst | Renewable, non-toxic, and biodegradable catalyst source. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Bromo 4 Phenylpyrrolidine 2,5 Dione

Nucleophilic Substitution Pathways at the C3 Bromo-Substituted Center

The carbon atom at the C3 position of 3-bromo-4-phenylpyrrolidine-2,5-dione is electrophilic, rendered so by the adjacent electron-withdrawing bromine atom and the two carbonyl groups of the succinimide (B58015) ring. This electronic feature makes it a prime site for nucleophilic attack. The reactions at this center predominantly follow a bimolecular nucleophilic substitution (SN2) pathway.

This process is a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon atom simultaneously as the bromide ion, a good leaving group, departs. libretexts.org The rate of these reactions is dependent on the concentration of both the substrate (3-bromo-4-phenylpyrrolidine-2,5-dione) and the attacking nucleophile, characteristic of second-order kinetics. libretexts.org

A variety of nucleophiles can participate in these substitution reactions, leading to a diverse range of 3-substituted-4-phenylpyrrolidine-2,5-dione derivatives. These nucleophiles include amines, alcohols, and thiols. For instance, the reaction with primary or secondary amines yields 3-amino-4-phenylpyrrolidine-2,5-diones. The general mechanism can be visualized as the attack of the nucleophile from the side opposite to the carbon-bromine bond, leading to an inversion of stereochemistry at the C3 center if it is chiral. The transition state involves a pentacoordinate carbon atom, which then resolves to the substituted product. libretexts.org The reactivity can be influenced by the nature of the nucleophile and the solvent used. Stronger nucleophiles and polar aprotic solvents generally accelerate the rate of SN2 reactions.

The reactivity of the C3-bromo center is analogous to that observed in α-bromo ketones and other α-halo carbonyl compounds, where the carbonyl group activates the adjacent carbon for nucleophilic displacement. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the C4 Phenyl Ring

The pyrrolidine-2,5-dione moiety attached to the phenyl ring at the C4 position significantly influences the ring's reactivity towards electrophiles. The two carbonyl groups within the succinimide ring are strongly electron-withdrawing. This effect is transmitted to the phenyl ring, reducing its electron density and thus deactivating it towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). libretexts.orglibretexts.org

Substituents that withdraw electron density from an aromatic ring are known as deactivating groups. libretexts.org The deactivation occurs because the electron-withdrawing nature of the succinimide ring destabilizes the positively charged intermediate (the arenium ion) that is formed during the EAS mechanism. libretexts.org

Furthermore, electron-withdrawing groups direct incoming electrophiles to the meta positions (C3' and C5' of the phenyl ring). This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. libretexts.org

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the phenyl ring of 3-bromo-4-phenylpyrrolidine-2,5-dione would be expected to proceed under harsher conditions than for benzene and yield predominantly the meta-substituted product. masterorganicchemistry.comlecturio.com

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on 3-Bromo-4-phenylpyrrolidine-2,5-dione

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-4-(3-nitrophenyl)pyrrolidine-2,5-dione |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(3-bromophenyl)pyrrolidine-2,5-dione |

| Sulfonation | Fuming H₂SO₄ | 5-(3-Bromo-2,5-dioxopyrrolidin-4-yl)benzene-1-sulfonic acid |

| Acylation | RCOCl, AlCl₃ | 3-Bromo-4-(3-acylphenyl)pyrrolidine-2,5-dione |

Ring-Opening and Ring-Closing Transformations of the Pyrrolidine-2,5-dione Scaffold

The succinimide ring in 3-bromo-4-phenylpyrrolidine-2,5-dione is susceptible to ring-opening reactions, primarily through hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on one of the carbonyl carbons, leading to the cleavage of an amide bond and the formation of a dicarboxylic acid derivative. nih.gov The rate of this hydrolysis is significantly influenced by pH, with the reaction being much faster under basic conditions due to the higher concentration of the more potent nucleophile, hydroxide (OH⁻). nih.govnih.gov The presence of electron-withdrawing groups on the succinimide ring can accelerate the rate of hydrolysis. nih.gov

The ring-opening is a reversible process, and under acidic conditions, the opened-ring structure can undergo an intramolecular cyclization to reform the succinimide ring, establishing an equilibrium. rsc.org The stability of the resulting ADC is impacted by this equilibrium between the ring-opened and closed forms. nih.gov

Conversely, the pyrrolidine-2,5-dione scaffold can be synthesized through various ring-closing methodologies. A common approach involves the intramolecular nucleophilic acyl substitution of succinic acid derivatives, such as succinic anhydrides or amides. mdpi.com For example, reacting a substituted succinic anhydride (B1165640) with an amine can lead to the formation of the corresponding succinimide. mdpi.com The synthesis of pyrrolidine (B122466) rings can also be achieved through more complex strategies like [3+2] cycloaddition reactions or the ring contraction of larger heterocyclic systems like pyridines. osaka-u.ac.jpnih.govnih.gov

Radical Reactions and Single Electron Transfer Processes Involving 3-Bromo-4-phenylpyrrolidine-2,5-dione

Analogous to the well-studied reagent N-bromosuccinimide (NBS), 3-bromo-4-phenylpyrrolidine-2,5-dione can participate in radical reactions. wikipedia.org The relatively weak carbon-bromine bond can undergo homolytic cleavage upon initiation by heat or UV light, generating a bromine radical (Br•) and a carbon-centered radical at the C3 position. numberanalytics.com

The mechanism for radical reactions typically involves three stages: initiation, propagation, and termination. numberanalytics.com

Initiation: Formation of initial radicals from the substrate.

Propagation: The radicals react with other molecules to form new products and regenerate radicals in a chain reaction. For example, the C3-centered radical could react with a suitable hydrogen donor to form 4-phenylpyrrolidine-2,5-dione.

Termination: Two radicals combine to form a stable, non-radical product.

The succinimidyl radical, or in this case, the 4-phenylpyrrolidin-2,5-dion-3-yl radical, can also participate in addition reactions to double bonds. researchgate.net

Single electron transfer (SET) processes are also conceivable. In an SET process, an electron is transferred from a donor molecule to an acceptor molecule. 3-Bromo-4-phenylpyrrolidine-2,5-dione could potentially act as an electron acceptor, leading to the formation of a radical anion and subsequent chemical transformations. nih.gov For example, photoredox catalysis can activate halogenating reagents like NBS via an SET pathway, increasing the electrophilicity of the bromine atom. nih.govacs.org A similar activation could be possible for the title compound.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the C3 Bromine as a Leaving Group

The bromine atom at the C3 position serves as an effective leaving group in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example of such a reaction, which typically employs a palladium catalyst. wikipedia.orglibretexts.org

The general catalytic cycle for a Suzuki coupling involving 3-bromo-4-phenylpyrrolidine-2,5-dione would proceed through three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the substrate to form a palladium(II) intermediate.

Transmetalation: An organoboron compound (e.g., a boronic acid, R-B(OH)₂) reacts with the palladium(II) intermediate in the presence of a base. The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center (the C3 of the pyrrolidinedione and the R group) are coupled and eliminated from the metal, forming the final product, 3-R-4-phenylpyrrolidine-2,5-dione. The palladium(0) catalyst is regenerated in this step, allowing the catalytic cycle to continue.

This methodology provides a powerful tool for introducing a wide variety of alkyl, alkenyl, or aryl substituents at the C3 position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. organic-chemistry.orgprinceton.edu

Table 2: General Scheme of Suzuki-Miyaura Coupling

| Step | Description |

| 1. Oxidative Addition | Pd(0) + R¹-X → R¹-Pd(II)-X |

| 2. Transmetalation | R¹-Pd(II)-X + R²-B(OR)₂ → R¹-Pd(II)-R² + X-B(OR)₂ |

| 3. Reductive Elimination | R¹-Pd(II)-R² → R¹-R² + Pd(0) |

| Where R¹-X is 3-bromo-4-phenylpyrrolidine-2,5-dione and R²-B(OR)₂ is the organoboron reagent. |

Kinetic and Thermodynamic Investigations of Chemical Transformations Involving 3-Bromo-4-phenylpyrrolidine-2,5-dione

The study of kinetics and thermodynamics provides quantitative insights into the reactivity of 3-bromo-4-phenylpyrrolidine-2,5-dione.

Kinetics: The rates of chemical transformations involving this compound are governed by the specific reaction mechanism.

Nucleophilic Substitution: As discussed, nucleophilic substitution at the C3 position typically follows second-order kinetics, with the rate law being: Rate = k[Substrate][Nucleophile]. libretexts.org Kinetic studies would involve monitoring the disappearance of reactants or the appearance of products over time under varying concentrations to determine the rate constant (k). The reaction rate is sensitive to electron-releasing or withdrawing substituents, as indicated by Hammett plots for analogous reactions. niscpr.res.in

Ring-Opening: The kinetics of succinimide ring hydrolysis can be studied by monitoring the change in concentration of the ring-opened form, often using techniques like HPLC. nih.gov The rate is highly dependent on pH, and the kinetic data can be used to determine the stability of the compound under different conditions. researchgate.net

Thermodynamics: Thermodynamic investigations focus on the energy changes and equilibrium positions of reactions.

Ring-Opening/Closing Equilibrium: The hydrolysis of the succinimide ring is a reversible reaction. rsc.org Thermodynamic studies can quantify the equilibrium constant (Keq) for this process, which indicates the relative stability of the closed-ring versus the open-ring form under specific conditions (e.g., pH, temperature). Factors that stabilize the ring-opened product, such as the introduction of certain functional groups, will shift the equilibrium towards hydrolysis. nih.gov

Activation Parameters: Kinetic studies at different temperatures can be used to determine the activation parameters (activation energy, Ea; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) for various reactions. Negative entropies of activation, for instance, are indicative of a more ordered transition state compared to the reactants, which is typical for bimolecular reactions like the SN2 pathway. niscpr.res.in

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Phenylpyrrolidine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of a molecule can be established.

For 3-Bromo-4-phenylpyrrolidine-2,5-dione, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the phenyl group. The protons at the C3 and C4 positions of the pyrrolidine ring would appear as a complex set of multiplets due to their diastereotopic nature and coupling to each other. The chemical shift of the proton at C3 would be significantly influenced by the adjacent bromine atom, likely shifting it downfield. The phenyl group protons would typically appear in the aromatic region (around 7-8 ppm).

The ¹³C NMR spectrum would provide complementary information, with signals for the two carbonyl carbons (C2 and C5) appearing significantly downfield. The carbons directly bonded to the bromine (C3) and the phenyl group (C4) would also have characteristic chemical shifts.

To illustrate, the spectral data for the closely related compound, N-phenyl(3-bromo-4-methyl)succinimide, offers valuable insight. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Bromo-4-phenylpyrrolidine-2,5-dione based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H (Pyrrolidine H3) | 4.5 - 5.0 | Doublet of doublets | Downfield shift due to Br |

| ¹H (Pyrrolidine H4) | 4.0 - 4.5 | Doublet of doublets | |

| ¹H (Phenyl) | 7.2 - 7.6 | Multiplet | Aromatic protons |

| ¹H (NH) | 8.0 - 9.0 | Singlet | Imide proton, may be broad |

| ¹³C (C=O) | 170 - 175 | Singlet | Two distinct carbonyl signals expected |

| ¹³C (C-Br) | 45 - 55 | Singlet | |

| ¹³C (C-Ph) | 50 - 60 | Singlet | |

| ¹³C (Phenyl) | 125 - 140 | Singlet | Multiple signals for aromatic carbons |

This data is predictive and based on the analysis of structurally similar compounds.

Conformational analysis of the five-membered pyrrolidine ring can also be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. These experiments can reveal through-space interactions between protons, helping to define the preferred conformation of the ring and the relative orientation of the substituents.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

For 3-Bromo-4-phenylpyrrolidine-2,5-dione, an SCXRD analysis would be crucial to:

Unambiguously determine the relative stereochemistry of the bromine and phenyl substituents at the C3 and C4 positions.

Characterize the conformation of the pyrrolidine-2,5-dione ring, which is likely to adopt a puckered envelope or twist conformation.

Identify and quantify intermolecular interactions such as hydrogen bonding (involving the N-H group and carbonyl oxygens), halogen bonding (involving the bromine atom), and π-π stacking interactions between the phenyl rings. These interactions govern the packing of the molecules in the crystal lattice. Current time information in Oswego County, US.

While a crystal structure for the title compound is not available, studies on related pyrrolidine-2,5-dione derivatives have revealed extensive hydrogen-bonding networks. nih.gov The presence of the bromine atom could also lead to significant Br···O or Br···π interactions, influencing the crystal packing. sigmaaldrich.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 3-Bromo-4-phenylpyrrolidine-2,5-dione is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups in the succinimide (B58015) ring, typically in the range of 1700-1780 cm⁻¹. The N-H stretching vibration should appear as a band around 3200 cm⁻¹. The C-Br stretching vibration would be observed at lower frequencies, typically below 700 cm⁻¹. The phenyl group would give rise to characteristic C-H stretching and bending vibrations, as well as C=C stretching bands in the aromatic region (around 1600 cm⁻¹).

Table 2: Expected Characteristic Vibrational Frequencies for 3-Bromo-4-phenylpyrrolidine-2,5-dione

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3100 - 3300 | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch (Imide) | 1700 - 1780 | 1700 - 1780 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1180 - 1360 | 1180 - 1360 |

| C-Br Stretch | 500 - 700 | 500 - 700 |

This data is predictive and based on characteristic group frequencies and data from related compounds like N-phenylsuccinimide. nist.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

For 3-Bromo-4-phenylpyrrolidine-2,5-dione (C₁₀H₈BrNO₂), the expected exact mass can be calculated. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of the molecular ion would likely involve the loss of the bromine atom, the phenyl group, or parts of the succinimide ring. Common fragmentation pathways for related compounds involve cleavage of the pyrrolidine ring and loss of small neutral molecules like CO and HCN. Analysis of these fragments helps to piece together the molecular structure. For instance, studies on the fragmentation of brominated organic compounds often show an initial loss of the bromine radical.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-Bromo-4-phenylpyrrolidine-2,5-dione

| Ion | Formula | Expected m/z | Notes |

| [M]⁺ | C₁₀H₈⁷⁹BrNO₂ | ~268.97 | Molecular ion with ⁷⁹Br |

| [M]⁺ | C₁₀H₈⁸¹BrNO₂ | ~270.97 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | C₁₀H₈NO₂ | ~174.05 | Loss of Bromine |

| [M-C₆H₅]⁺ | C₄H₃BrNO₂ | ~191.93 | Loss of Phenyl group |

| [C₆H₅]⁺ | C₆H₅ | ~77.04 | Phenyl cation |

This data is predictive and based on the elemental composition and known fragmentation patterns.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Purity and Configuration

3-Bromo-4-phenylpyrrolidine-2,5-dione possesses two chiral centers (C3 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration and enantiomeric purity of chiral molecules.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the chiral centers. By comparing the experimental CD or ORD spectrum with those predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. This is a crucial step in the characterization of chiral compounds, as different stereoisomers can exhibit vastly different biological activities. The stereochemistry of related diketopiperazines has been successfully determined using such methods. nist.gov

Theoretical and Computational Studies of 3 Bromo 4 Phenylpyrrolidine 2,5 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 3-Bromo-4-phenylpyrrolidine-2,5-dione. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the molecule's geometry and compute various electronic properties. chemrxiv.orgresearchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the compound's reactivity. researchgate.net For 3-Bromo-4-phenylpyrrolidine-2,5-dione, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the pyrrolidine (B122466) ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the two carbonyl groups and the carbon atom bonded to the bromine, highlighting these as potential sites for nucleophilic attack. The electron-withdrawing nature of the bromine atom and the carbonyl groups lowers the energy of the LUMO, increasing the compound's electrophilicity.

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. chemrxiv.org By calculating these values, researchers can predict how the molecule will behave in various chemical reactions.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, negative potential (red/yellow) would be concentrated around the oxygen atoms of the carbonyl groups, while positive potential (blue) would be found near the hydrogen atoms of the amine and the phenyl ring. This map helps in predicting intermolecular interactions, such as hydrogen bonding.

Global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a deeper understanding of the compound's chemical behavior. mdpi.com

Table 1: Predicted Global Reactivity Descriptors for 3-Bromo-4-phenylpyrrolidine-2,5-dione

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity to accept electrons. |

These values would be derived from DFT calculations and provide quantitative measures of the compound's reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of 3-Bromo-4-phenylpyrrolidine-2,5-dione over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

A key aspect to investigate for this compound is the rotational barrier of the C-C bond connecting the phenyl group to the pyrrolidine ring. The phenyl group can adopt various orientations relative to the five-membered ring, and MD simulations can map the energy landscape associated with this rotation. This helps identify the most stable (lowest energy) conformations and the energy barriers between them.

To analyze the stability and flexibility of the molecule during the simulation, several parameters are calculated: nih.gov

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value indicates that the simulation has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of each atom around its average position. Higher RMSF values for the phenyl group, for instance, would indicate greater flexibility in that region of the molecule. nih.gov

B-factor (Temperature factor): This reflects the mobility of different parts of the protein structure. It can be used to identify flexible and rigid regions within the molecule. nih.gov

These simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding its interactions with other molecules, such as biological receptors or solvents.

Computational Prediction and Correlation of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The predicted shifts for the aromatic protons on the phenyl group (expected around 7.2–7.5 ppm) and the protons on the pyrrolidine ring can be compared directly with experimental spectra. Similarly, calculated ¹³C shifts for the carbonyl carbons (around 175–178 ppm) and the carbon bearing the bromine atom (55–60 ppm) serve as a powerful tool for structural assignment.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy. These frequencies correspond to the stretching and bending modes of the molecule's bonds. For 3-Bromo-4-phenylpyrrolidine-2,5-dione, the characteristic strong absorption bands for the two carbonyl (C=O) groups (~1710 cm⁻¹ and ~1680 cm⁻¹) and the C-Br stretch (550–650 cm⁻¹) can be predicted. Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational chemistry can help analyze fragmentation pathways. By calculating the energies of potential fragment ions, it is possible to predict the most likely fragmentation patterns that would be observed in an MS experiment, such as the loss of a bromine radical or a carbonyl group.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value Range | Experimental Value Range |

| ¹H NMR | Phenyl Protons (multiplet) | Computationally derived ppm | 7.2–7.5 ppm |

| Pyrrolidine Protons (doublets) | Computationally derived ppm | 3.3–3.5 ppm | |

| ¹³C NMR | Carbonyl Carbons (C2, C5) | Computationally derived ppm | 175–178 ppm |

| Brominated Carbon (C3) | Computationally derived ppm | 55–60 ppm | |

| Phenyl Carbons | Computationally derived ppm | 125–140 ppm | |

| IR Spectroscopy | Carbonyl (C=O) Stretches | Computationally derived cm⁻¹ | ~1710 cm⁻¹, ~1680 cm⁻¹ |

| C-Br Stretch | Computationally derived cm⁻¹ | 550–650 cm⁻¹ |

Transition State Analysis and Reaction Pathway Modeling for Derivatives of 3-Bromo-4-phenylpyrrolidine-2,5-dione

The synthesis of derivatives of 3-Bromo-4-phenylpyrrolidine-2,5-dione involves chemical reactions, and computational modeling can be used to study their mechanisms in detail. Transition state (TS) analysis is a key component of this, allowing researchers to identify the high-energy structures that connect reactants to products.

For example, a common reaction for pyrrolidine-2,5-diones is N-alkylation at the nitrogen atom. mdpi.com To model this, one would computationally simulate the reaction of 3-Bromo-4-phenylpyrrolidine-2,5-dione with an alkylating agent. The process involves:

Locating Reactants and Products: The geometries of the starting materials and the final N-alkylated product are optimized.

Finding the Transition State: A search algorithm is used to find the saddle point on the potential energy surface that corresponds to the transition state of the reaction.

Frequency Calculation: A frequency calculation is performed on the TS structure. A valid transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction pathway downhill from the transition state to confirm that it connects the intended reactants and products.

By determining the energy of the transition state, the activation energy (Ea) for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility and rate. This type of analysis can be applied to model various synthetic pathways for creating derivatives, such as nucleophilic substitution of the bromine atom or reactions involving the phenyl ring, providing valuable insights for synthetic chemists.

In Silico Design and Virtual Screening of Novel Analogues of 3-Bromo-4-phenylpyrrolidine-2,5-dione with Tuned Properties

In silico (computer-based) methods are essential for the rational design of new molecules based on a lead structure like 3-Bromo-4-phenylpyrrolidine-2,5-dione. rsc.org This process allows for the rapid evaluation of many potential analogues without the need for immediate synthesis and testing.

The process typically involves the following steps:

Library Generation: A virtual library of analogues is created by systematically modifying the parent structure. This could involve substituting the bromine atom with other halogens (F, Cl, I), adding various functional groups (e.g., -CH₃, -NO₂, -OH) to the phenyl ring, or altering the substitution pattern on the pyrrolidine ring.

Property Prediction: For each analogue in the virtual library, key properties are calculated using computational methods. These can include electronic properties (HOMO/LUMO energies), steric properties (molecular shape and volume), and physicochemical properties like lipophilicity (logP) and aqueous solubility. nih.gov

Virtual Screening: The library of analogues is then screened based on the predicted properties. For example, if the goal is to design a more reactive compound, analogues with a smaller HOMO-LUMO gap would be selected. If the aim is to develop a potential drug candidate, properties related to pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) would be predicted and used as screening criteria. rsc.orgnih.gov

Prioritization: The most promising candidates identified through virtual screening are then prioritized for chemical synthesis and experimental validation.

This in silico design and screening workflow accelerates the discovery of new compounds with desired properties, saving significant time and resources in the research and development process. For instance, by using 3-Bromo-4-phenylpyrrolidine-2,5-dione as a scaffold, one could design and screen for analogues with enhanced biological activity or improved material properties.

Applications of 3 Bromo 4 Phenylpyrrolidine 2,5 Dione in Specialized Chemical Domains

3-Bromo-4-phenylpyrrolidine-2,5-dione as a Versatile Synthetic Building Block in Complex Organic Synthesis

The pyrrolidine-2,5-dione ring is a prominent scaffold in medicinal chemistry and a key intermediate in the synthesis of a wide array of biologically active molecules. The presence of a bromine atom on this scaffold, as in 3-Bromo-4-phenylpyrrolidine-2,5-dione, significantly enhances its utility as a synthetic building block. The bromine atom serves as a versatile handle for various chemical transformations, primarily through substitution reactions.

Nucleophilic substitution of the bromine atom allows for the introduction of diverse functional groups at the 3-position of the pyrrolidine-2,5-dione ring. For instance, nucleophiles such as amines and thiols can readily displace the bromide to form new carbon-nitrogen and carbon-sulfur bonds, respectively. This reactivity is fundamental in the combinatorial synthesis of libraries of compounds for drug discovery and material science applications.

The general reactivity of the pyrrolidine-2,5-dione core, combined with the specific reactivity of the bromo-substituent, allows for its use in the construction of more complex heterocyclic systems. The dione (B5365651) functional group can participate in various condensation and cyclization reactions, while the bromo-phenyl moiety can be modified through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further molecular diversity.

Research on related 3-substituted pyrrolidine-2,5-diones has demonstrated their role as key intermediates in the synthesis of potent anticonvulsant and antinociceptive agents. nih.govmdpi.com For example, derivatives of 3-phenylpyrrolidine-2,5-dione (B1268348) have been extensively studied, and the introduction of various substituents at different positions of the molecule has been shown to modulate their biological activity. nih.govmdpi.comnih.govnih.gov The synthesis of these derivatives often involves the initial construction of a suitably substituted pyrrolidine-2,5-dione ring, highlighting the importance of versatile building blocks like 3-Bromo-4-phenylpyrrolidine-2,5-dione.

Table 1: Potential Synthetic Transformations of 3-Bromo-4-phenylpyrrolidine-2,5-dione

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Substitution | Amines, Thiols, Azides, Cyanides in polar aprotic solvents | 3-Amino, 3-Thio, 3-Azido, 3-Cyano derivatives |

| Suzuki Coupling | Boronic acids, Palladium catalyst, Base | 3-Aryl-4-phenylpyrrolidine-2,5-diones |

| Stille Coupling | Organostannanes, Palladium catalyst | 3-Alkenyl/Aryl-4-phenylpyrrolidine-2,5-diones |

| Reduction | Reducing agents (e.g., NaBH4) | 4-Phenylpyrrolidine-2,5-dione |

Role in Organocatalysis and Asymmetric Catalysis as a Ligand or Catalyst Precursor

While direct studies on the application of 3-Bromo-4-phenylpyrrolidine-2,5-dione as a catalyst or ligand are not extensively documented, the inherent structural features of the molecule suggest its potential in the fields of organocatalysis and asymmetric catalysis. The pyrrolidine (B122466) scaffold is a well-established privileged structure in the design of chiral organocatalysts.

The nitrogen atom of the pyrrolidine ring can act as a Lewis base or be functionalized to create a chiral environment around a catalytic center. The phenyl and bromo substituents can influence the steric and electronic properties of the molecule, which are crucial factors in catalyst performance. For instance, the phenyl group can engage in π-π stacking interactions, which can play a role in substrate recognition and the stereochemical outcome of a reaction.

Furthermore, the bromine atom can be a site for modification to attach the pyrrolidine-2,5-dione unit to a larger catalytic framework or a solid support. This would allow for the development of recyclable catalysts, which are of great interest in sustainable chemistry.

Although specific examples involving 3-Bromo-4-phenylpyrrolidine-2,5-dione are scarce, the broader class of pyrrolidine derivatives has been successfully employed as organocatalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. These catalysts often rely on the formation of enamines or iminium ions as key reactive intermediates, a process in which the pyrrolidine nitrogen plays a central role. The principles demonstrated with these related systems provide a strong foundation for the future exploration of 3-Bromo-4-phenylpyrrolidine-2,5-dione and its derivatives in catalysis.

Precursor for Advanced Materials and Polymer Science (e.g., functional monomers, supramolecular assemblies)

The structure of 3-Bromo-4-phenylpyrrolidine-2,5-dione makes it an interesting candidate as a monomer or a precursor for functional materials and polymers. The pyrrolidine-2,5-dione moiety can be incorporated into polymer backbones or as a pendant group, imparting specific properties to the resulting material.

The bromine atom offers a convenient point for polymerization or for post-polymerization modification. For example, it could potentially undergo dehydrobromination to create a double bond, which could then participate in polymerization reactions. Alternatively, the bromine can be substituted by a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, to create a functional monomer.

The phenyl group can contribute to the thermal stability and mechanical properties of a polymer through its rigid structure. Furthermore, the dione functionality can engage in hydrogen bonding, leading to the formation of supramolecular polymer networks with interesting self-healing or responsive properties.

While direct polymerization of 3-Bromo-4-phenylpyrrolidine-2,5-dione has not been reported, related succinimide (B58015) and maleimide (B117702) derivatives are widely used in polymer chemistry. For instance, N-substituted maleimides are known to undergo free-radical polymerization and are used to produce thermally stable polymers. The principles governing the polymerization of these related compounds could be applied to develop new polymers from 3-Bromo-4-phenylpyrrolidine-2,5-dione.

Development of Chemical Probes for Mechanistic Investigations in Chemical Biology (excluding direct biological activity/efficacy)

Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The design of such probes often involves the incorporation of a reporter group (e.g., a fluorophore or a tag for affinity purification) onto a scaffold that can interact with a specific biological target. The structural features of 3-Bromo-4-phenylpyrrolidine-2,5-dione make it a suitable starting point for the synthesis of chemical probes.

The bromine atom can be readily replaced by a linker attached to a reporter group. This allows for the targeted delivery of the reporter to a specific protein or enzyme that recognizes the phenylpyrrolidine-2,5-dione scaffold. The phenyl group can also be modified to fine-tune the binding affinity and selectivity of the probe.

For example, a fluorescent dye could be attached to the 3-position of the pyrrolidine-2,5-dione ring via a nucleophilic substitution reaction. The resulting fluorescent probe could then be used to visualize the localization and dynamics of its target protein within a cell using fluorescence microscopy. Similarly, a biotin (B1667282) tag could be introduced to enable the isolation and identification of binding partners through affinity chromatography followed by mass spectrometry.

The development of chemical probes based on the pyrrolidine-2,5-dione scaffold would be valuable for studying the mechanism of action of drugs that contain this structural motif. By understanding how these molecules interact with their biological targets, it is possible to design more effective and selective therapeutic agents. The synthesis of such probes would leverage the versatile chemistry of the bromo-substituent on the 3-Bromo-4-phenylpyrrolidine-2,5-dione core. ljmu.ac.uk

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined assemblies. The pyrrolidine-2,5-dione moiety in 3-Bromo-4-phenylpyrrolidine-2,5-dione possesses functionalities that can participate in various non-covalent interactions, making it a molecule of interest for supramolecular chemistry and the study of host-guest interactions.

The two carbonyl groups of the dione are excellent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These hydrogen bonding capabilities can be exploited to direct the self-assembly of the molecule into larger, ordered structures such as tapes, sheets, or three-dimensional networks. mdpi.com

The phenyl group can participate in π-π stacking interactions, which are another important driving force for self-assembly in aromatic compounds. The combination of hydrogen bonding and π-π stacking can lead to the formation of robust and well-defined supramolecular architectures.

Furthermore, the pyrrolidine-2,5-dione ring can act as a guest molecule, fitting into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.gov The formation of such host-guest complexes can modify the properties of the guest molecule, for example, by increasing its solubility or protecting it from degradation. The bromine atom could also be used to covalently attach the pyrrolidine-2,5-dione unit to a host molecule, creating a self-complexing system. The study of these interactions provides fundamental insights into molecular recognition processes, which are at the heart of many biological and chemical phenomena. nih.govscirp.org

Structure Reactivity Relationship Srr Studies of 3 Bromo 4 Phenylpyrrolidine 2,5 Dione Derivatives

Stereochemical Effects on Reaction Pathways and Stereoselectivity

The pyrrolidinedione ring containing substituents at the 3 and 4 positions has two stereocenters, leading to the possibility of cis and trans diastereomers. The relative orientation of the bromine atom and the phenyl group profoundly impacts the molecule's three-dimensional shape and, consequently, how it approaches and reacts with other molecules.

Studies on the synthesis of analogous 3,4-disubstituted pyrrolidin-2-ones have shown that reactions often proceed with high stereoselectivity. For example, the alkylation of enolates derived from chiral 4-substituted pyrrolidin-2-ones consistently yields the trans-disubstituted product with high selectivity. researchgate.net This outcome is primarily driven by steric hindrance; the incoming electrophile preferentially attacks from the face opposite to the bulky substituent already present on the ring, minimizing steric repulsion. researchgate.net

This principle is directly applicable to the 3-Bromo-4-phenylpyrrolidine-2,5-dione system. In reactions involving the C3 position, the bulky phenyl group at C4 would sterically hinder the incoming reagent, directing it to the opposite face of the ring and favoring a trans relationship between the phenyl group and the new substituent. Similarly, reactions at C4 would be directed by the bromine atom at C3.

Organocatalytic methods have also been employed to achieve high stereocontrol in the synthesis of chiral 3,4-disubstituted pyrrolidines, further underscoring the importance of stereochemical considerations in designing reaction pathways. researchgate.net The transition state models for these reactions show a clear preference for arrangements that minimize steric clashes, leading to specific diastereomeric products. researchgate.net

| Reaction Type | Pyrrolidine (B122466) Positions | Predominant Stereochemical Outcome | Governing Factor | Reference |

| Alkylation of Enolate | C3, C4 | trans-disubstitution | Steric hindrance from existing substituent directs attack to the opposite face. researchgate.net | researchgate.net |

| Organocatalytic Michael Addition | C3, C4 | Specific diastereomer formation | Controlled transition state geometry minimizing steric repulsion. researchgate.net | researchgate.net |

Modulation of Electronic and Steric Properties by Alterations on the Phenyl Substituent

Modifying the electronic properties of the phenyl ring at the C4 position offers a powerful tool for fine-tuning the reactivity of the entire 3-Bromo-4-phenylpyrrolidine-2,5-dione molecule. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring alters the electron density distribution across the molecule through inductive and resonance effects.

Electronic Effects : EWGs (e.g., -NO₂, -CN, -Cl) decrease the electron density of the phenyl ring. This effect can be transmitted to the pyrrolidinedione core, potentially increasing the acidity of the N-H proton and enhancing the electrophilicity of the carbonyl carbons. Conversely, EDGs (e.g., -OCH₃, -CH₃) increase the electron density of the phenyl ring, which could reduce the acidity of the N-H proton. Studies on substituted phenyl benzoates have provided clear evidence that electronic effects are transmitted across aromatic systems to influence the reactivity of distant functional groups like carbonyls. nih.gov

Practical examples from research on 3-phenyl-pyrrolidine-2,5-dione derivatives show that the position of a substituent matters. For instance, comparing 3-(2-chlorophenyl) with 3-(3-chlorophenyl) derivatives revealed significant differences in their biological activity profiles, highlighting the interplay of both steric (ortho vs. meta position) and electronic effects. mdpi.com

| Phenyl Substituent | Position on Phenyl Ring | Expected Electronic Effect on Pyrrolidinedione Core | Expected Steric Effect | Example from Analogous Systems |

| -Cl | ortho | Electron-withdrawing; increases electrophilicity. | Significant; restricts phenyl ring rotation. | 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives show distinct activity. mdpi.com |

| -Cl | meta | Electron-withdrawing; increases electrophilicity. | Minimal. | 3-(3-chlorophenyl)pyrrolidine-2,5-dione derivatives synthesized for activity studies. mdpi.com |

| -NO₂ | para | Strongly electron-withdrawing. | None. | Reverse effect on carbonyl ¹³C NMR shifts in phenyl benzoates. nih.gov |

| -OCH₃ | para | Electron-donating via resonance. | None. | Reverse effect on carbonyl ¹³C NMR shifts in phenyl benzoates. nih.gov |

Systematic Variation of Halogenation Patterns and their Consequences on Chemical Behavior

While systematic studies comparing a full range of halogens (F, Cl, Br, I) at the C3 position of 4-phenylpyrrolidine-2,5-dione are not widely reported, the chemical behavior can be predicted based on fundamental halogen properties and data from related chloro- and bromo-derivatives. The nature of the halogen influences both the steric environment and the electronic character of the C3-X bond.

The key properties of the halogen that affect reactivity are:

Electronegativity : This follows the trend F > Cl > Br > I. A more electronegative halogen will exert a stronger electron-withdrawing inductive effect, increasing the acidity of the adjacent C-H proton and the electrophilicity of the nearby carbonyl carbon.

Bond Strength : The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I).

Leaving Group Ability : In nucleophilic substitution reactions where the halogen is displaced, the leaving group ability generally improves down the group (I⁻ > Br⁻ > Cl⁻ > F⁻).

Therefore, a 3-Iodo derivative would be the most reactive in Sₙ2-type reactions, while a 3-Fluoro derivative would be the least reactive. Conversely, the inductive effect of a fluorine atom would most strongly activate the ring towards other reactions.

A direct comparison can be made between the known 3-bromo derivatives and the 3-chloro derivatives reported in the literature. For example, several 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for anticonvulsant activity. mdpi.com While both chloro and bromo analogs are effective synthons, the C-Br bond is generally weaker and bromine is a better leaving group than chlorine, suggesting that 3-bromo derivatives would be more susceptible to nucleophilic substitution at the C3 position. Information on dihalogenated derivatives, such as 3,3-dibromo-4-phenylpyrrolidine-2,5-dione, is scarce, but such compounds would be expected to be highly electrophilic at the C3 position and could serve as precursors to gem-diol or ketone functionalities at that position following hydrolysis.

| Halogen at C3 | C-X Bond Strength | Leaving Group Ability | Expected Reactivity in Nucleophilic Substitution | Reported Analogues |

| Chlorine | Stronger than C-Br | Poorer than Br⁻ | Less reactive than bromo-analog. | 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives. mdpi.com |

| Bromine | Weaker than C-Cl | Better than Cl⁻ | More reactive than chloro-analog. | 3-Bromo-4-phenylpyrrolidine-2,5-dione and its derivatives. |

Emerging Research Directions and Future Prospects for 3 Bromo 4 Phenylpyrrolidine 2,5 Dione Research

Integration of Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The synthesis of 3-Bromo-4-phenylpyrrolidine-2,5-dione and its derivatives is poised for a significant leap in efficiency through the adoption of flow chemistry and automated synthesis platforms. Traditional batch synthesis methods for bromination can be challenging to control, particularly concerning exothermic reactions and achieving high selectivity. engineering.org.cn Flow chemistry offers a powerful solution by providing superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing reactive intermediates and ensuring reproducible outcomes. engineering.org.cnnih.gov The use of continuous flow reactors can lead to higher yields and purity in bromination processes. engineering.org.cn For instance, the electrophilic bromination of organic compounds has been successfully demonstrated in flow reactors, offering excellent temperature and mixing control, which could be adapted for the production of 3-Bromo-4-phenylpyrrolidine-2,5-dione. engineering.org.cn

Furthermore, the integration of these flow systems with automated high-throughput experimentation platforms can accelerate the discovery and optimization of reaction conditions. researchgate.netorganic-chemistry.org Automated systems can rapidly screen a wide array of catalysts, solvents, and reaction conditions, moving beyond traditional one-at-a-time manual experiments. organic-chemistry.org This approach not only speeds up the development timeline but also enhances the consistency of production. organic-chemistry.org High-throughput automation is already being applied in chemical process development to rapidly interrogate multidimensional experimental spaces, a strategy that could be pivotal for scaling up the production of 3-Bromo-4-phenylpyrrolidine-2,5-dione and its derivatives. researchgate.net The combination of flow chemistry and automation promises a future where this compound can be produced on a large scale with high efficiency and reproducibility, making it more accessible for a broader range of research and industrial applications.

| Technology | Advantages for 3-Bromo-4-phenylpyrrolidine-2,5-dione Production |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety for exothermic brominations, higher yields and purity. engineering.org.cnnih.gov |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, accelerated process development, increased reproducibility. researchgate.netorganic-chemistry.org |

Discovery of Novel Catalytic Transformations Mediated by 3-Bromo-4-phenylpyrrolidine-2,5-dione

While 3-Bromo-4-phenylpyrrolidine-2,5-dione is primarily viewed as a synthetic intermediate, its potential as a mediator or precursor in catalytic transformations represents a compelling area for future research. The bromine atom in the molecule can be substituted by various nucleophiles, opening pathways to a diverse range of derivatives. This reactivity could be harnessed in the development of novel organocatalysts. For example, the pyrrolidine (B122466) scaffold is a common feature in many successful organocatalysts, and the introduction of a phenyl group and a functionalizable bromine atom could lead to catalysts with unique stereochemical and electronic properties.

Future research may focus on transforming the bromo-group into catalytically active moieties. For instance, substitution with a thiol could yield a precursor for a new class of sulfur-based catalysts. Similarly, its conversion to an amino or phosphino (B1201336) group could generate novel ligands for transition metal catalysis. The inherent chirality of substituted pyrrolidines could also be exploited in asymmetric catalysis, a cornerstone of modern organic synthesis. While direct catalytic applications of 3-Bromo-4-phenylpyrrolidine-2,5-dione have yet to be extensively reported, the broader class of N-bromosuccinimide (NBS) compounds, to which it is related, are well-known as reagents and sometimes mediators in a variety of chemical transformations, including allylic brominations and oxidations. missouri.eduadpharmachem.comnih.gov This precedent suggests that with further investigation, 3-Bromo-4-phenylpyrrolidine-2,5-dione could find its niche in the catalytic landscape.

Development of Next-Generation Functional Materials Incorporating the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione scaffold is a versatile building block for the creation of advanced functional materials. sigmaaldrich.com Its incorporation into polymers can impart desirable properties such as thermal stability and biodegradability. discoveracs.org The presence of the phenyl group in 3-Bromo-4-phenylpyrrolidine-2,5-dione can enhance π-π stacking interactions, which is a key feature in the design of organic electronic materials. Furthermore, the reactive bromine atom provides a handle for post-polymerization modification, allowing for the fine-tuning of material properties.

Future research is expected to explore the use of 3-Bromo-4-phenylpyrrolidine-2,5-dione in the synthesis of novel polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely control the electronic properties through substitution at the bromine position makes this compound a promising candidate for the development of new semiconducting polymers. Additionally, the pyrrolidine-2,5-dione moiety can be found in various biologically active molecules, suggesting that polymers derived from 3-Bromo-4-phenylpyrrolidine-2,5-dione could also find applications in biomedicine, for example, as drug delivery vehicles or biocompatible coatings for medical devices. The development of conjugated polymers containing building blocks like 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) showcases the potential of this class of compounds in electronic devices. sigmaaldrich.com

| Potential Application Area | Key Features of 3-Bromo-4-phenylpyrrolidine-2,5-dione |

| Organic Electronics | Phenyl group for π-π stacking, reactive bromine for functionalization. |

| Biomaterials | Biocompatible pyrrolidine-2,5-dione scaffold, potential for drug conjugation. |

| Functional Polymers | Thermal stability, tunable properties through post-polymerization modification. |

Leveraging Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. arxiv.orgkyoto-u.ac.jpchemrxiv.org For a molecule like 3-Bromo-4-phenylpyrrolidine-2,5-dione, AI can play a crucial role in several areas. Retrosynthesis prediction tools, driven by AI, can help chemists devise the most efficient synthetic routes to the target molecule and its derivatives by learning from vast databases of chemical reactions. arxiv.orgkyoto-u.ac.jpCurrent time information in Pasuruan, ID. This can significantly reduce the time and resources spent on trial-and-error experimentation.

Beyond synthesis planning, ML models can be trained to predict the physicochemical and biological properties of novel derivatives of 3-Bromo-4-phenylpyrrolidine-2,5-dione. By analyzing the structure-property relationships of known compounds, these models can forecast the potential activity of new, unsynthesized molecules, thereby guiding research efforts towards the most promising candidates. For instance, ML could be used to predict the inhibitory activity of derivatives against specific enzymes or their performance characteristics in a functional material. The application of AI in predicting reaction outcomes, such as in halogenation reactions, is already showing promising results with high accuracy. researchgate.net This predictive power will be invaluable in exploring the chemical space around 3-Bromo-4-phenylpyrrolidine-2,5-dione.

Interdisciplinary Research Synergies Involving 3-Bromo-4-phenylpyrrolidine-2,5-dione in Emerging Fields

The unique combination of a reactive site and a biologically relevant scaffold in 3-Bromo-4-phenylpyrrolidine-2,5-dione makes it a prime candidate for interdisciplinary research. In medicinal chemistry, the pyrrolidine-2,5-dione core is present in a number of compounds with anticonvulsant and other biological activities. The bromo-substituent on 3-Bromo-4-phenylpyrrolidine-2,5-dione can serve as a versatile anchor for the attachment of various pharmacophores, leading to the creation of hybrid molecules with potentially enhanced or novel therapeutic effects. For example, it could be used in the synthesis of novel inhibitors for enzymes like aromatase, building upon existing research on phenylpyrrolidine-2,5-dione derivatives. researchgate.net

In the field of chemical biology, 3-Bromo-4-phenylpyrrolidine-2,5-dione could be used to develop chemical probes to study biological processes. The bromine atom can be replaced with a tag or a photo-crosslinking group, allowing researchers to identify the protein targets of bioactive compounds containing the pyrrolidine-2,5-dione scaffold. In materials science, the convergence with biology could lead to the development of new biocompatible and biodegradable materials with tailored electronic or optical properties for applications in biosensors or tissue engineering. discoveracs.org The potential for this compound to bridge disparate fields underscores its importance as a versatile platform for future scientific discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.